4-(2-acetamidopropan-2-yl)benzoic acid
Description
4-(2-Acetamidopropan-2-yl)benzoic acid is a benzoic acid derivative featuring a substituted isopropyl group at the para position of the aromatic ring. The substituent includes an acetamido (-NHCOCH₃) group attached to the central carbon of the isopropyl moiety, resulting in a tertiary amine structure.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(2-acetamidopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-12(2,3)10-6-4-9(5-7-10)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
USBFIYRPFQDOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-acetamidopropan-2-yl)benzoic acid involves the acetylation of 4-hydroxybenzoic acid. The procedure typically includes the following steps :
Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The mixture is heated to around 50-60°C for about 15 minutes.
Isolation: The product is precipitated by adding water, filtered, and recrystallized from ethanol-water mixture.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetamidopropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Comparison with Similar Compounds
4-Isopropylbenzoic Acid (4-(1-Methylethyl)benzoic Acid)
- Structure : Lacks the acetamido group, featuring a simple isopropyl substituent.
- Properties : Lower polarity due to the absence of the hydrophilic acetamido group, leading to reduced solubility in polar solvents compared to the acetamido derivative.
- Applications: Widely used as a pharmaceutical intermediate (e.g., in nonsteroidal anti-inflammatory drugs) and in organic synthesis .
- Registry Data : Multiple registry entries (e.g., Beilstein 4-09-00-01843, ChemBL116158) highlight its commercial availability and research relevance .
Methyl 4-(1-Acetamidopropan-2-yl)benzoate
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : Ortho-substituted benzoic acid with an ethoxy-oxoacetamido group.
- Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXS) reveal distinct hydrogen-bonding networks compared to para-substituted analogs, influencing crystal packing and stability .
Physicochemical and Functional Differences
| Property | This compound | 4-Isopropylbenzoic Acid | Methyl Ester Analog |
|---|---|---|---|
| Polarity | High (due to -COOH and -NHCOCH₃) | Moderate (only -COOH) | Low (ester group) |
| Solubility | Likely higher in polar solvents | Lower in polar solvents | Higher in organic phases |
| Hydrogen Bonding | Multiple donors/acceptors | Limited to -COOH | Limited to ester/amide |
| Biological Relevance | Potential protease inhibition | Anti-inflammatory uses | Intermediate in synthesis |
Key Observations :
- The acetamido group in this compound introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets or metal ions in coordination complexes .
- Compared to 4-isopropylbenzoic acid, the acetamido derivative’s increased polarity could improve aqueous solubility, a critical factor in drug formulation .
Research Findings and Gaps
- Synthetic Routes : While the methyl ester analog has been synthesized, detailed protocols for this compound remain underrepresented in accessible literature.
- Biological Data: No direct pharmacological studies on the target compound were identified in the provided evidence, though its structural features suggest possible bioactivity akin to NSAID derivatives .
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